![molecular formula C18H18N6O4S B2924931 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938790-71-7](/img/structure/B2924931.png)
4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP . The compound also contains a benzenesulfonamide group, which is often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The compound contains several functional groups, including an imidazopurinone ring, an allyl group, and a benzenesulfonamide group. These groups can significantly influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water .Scientific Research Applications
Photodynamic Therapy and Photosensitizer Properties :
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. Their study highlights the usefulness of these compounds as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking :
- Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole/sulfisoxazole and evaluated their effects on various enzymes, demonstrating their potential as enzyme inhibitors. Their research also included molecular docking studies to understand the binding interactions of these compounds (Alyar et al., 2019).
Chemical Structure and Tautomerism Analysis :
- Beuchet et al. (1999) analyzed the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, providing insights into the structural parameters and intramolecular hydrogen bonding, which are crucial for understanding the chemical behavior of similar compounds (Beuchet et al., 1999).
Carbonic Anhydrases and Acetylcholinesterase Inhibitory Activities :
- Tuğrak et al. (2020) synthesized new imidazolinone-based benzenesulfonamides and evaluated them against carbonic anhydrase and acetylcholinesterase enzymes. Their research is significant in the search for potential drug candidates (Tuğrak et al., 2020).
Anticancer and Antifungal Activities :
- Balandis et al. (2021) synthesized new imidazole derivatives incorporating a benzenesulfonamide moiety and evaluated their cytotoxicity against various cancer cell lines. This research contributes to the development of potential anticancer agents (Balandis, Mickevičius, & Petrikaitė, 2021).
Synthesis and Bioactivity Studies :
- Gul et al. (2016) focused on synthesizing new benzenesulfonamides and assessing their cytotoxic and tumor-specificity potential, highlighting their relevance in medicinal chemistry, particularly for anti-tumor activity studies (Gul et al., 2016).
DNA Binding and Cleavage :
- González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes, studying their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Such research is vital for understanding the molecular interactions and potential therapeutic applications of these compounds (González-Álvarez et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h4-8,10H,1,9H2,2-3H3,(H2,19,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUNYIPJHHCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
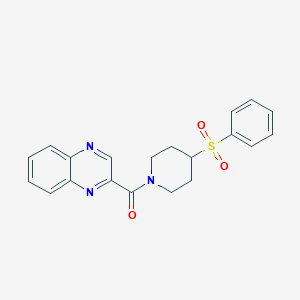
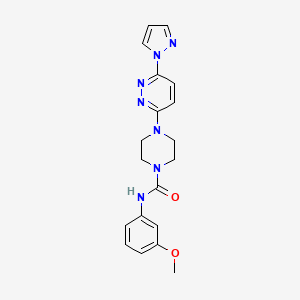


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2924862.png)
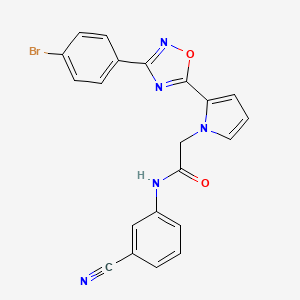
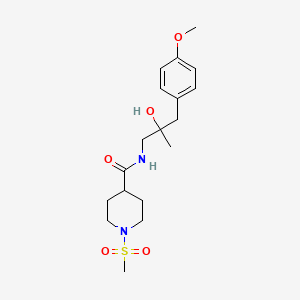
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2924868.png)
![N-cyclopropyl-1-[6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
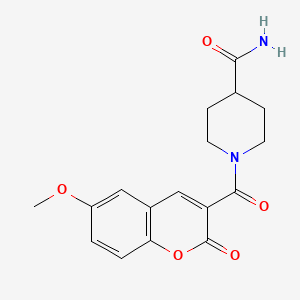
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
